molecular formula C15H15N3O3 B6345532 2-amino-5-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 1354924-76-7

2-amino-5-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345532
CAS No.: 1354924-76-7
M. Wt: 285.30 g/mol
InChI Key: LGFRCBSXYWXMCR-UHFFFAOYSA-N
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Description

2-amino-5-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one is a heterocyclic compound that features a unique combination of functional groups, including an amino group, a furan ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes with amines, followed by cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group and other functional groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted imidazolones.

Scientific Research Applications

2-amino-5-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-5-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share similar structural motifs and are known for their biological activities.

    2-aminothiazole-based compounds: These compounds also exhibit a range of biological activities and are used in drug development.

Uniqueness

2-amino-5-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-4-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-20-11-6-4-10(5-7-11)15(9-12-3-2-8-21-12)13(19)17-14(16)18-15/h2-8H,9H2,1H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFRCBSXYWXMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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